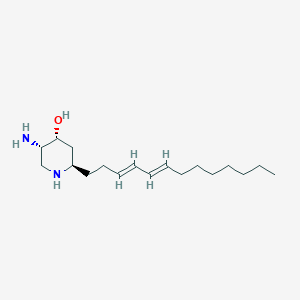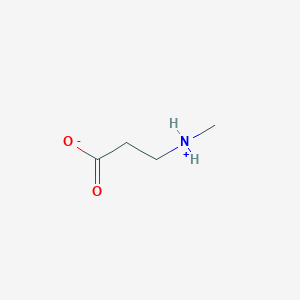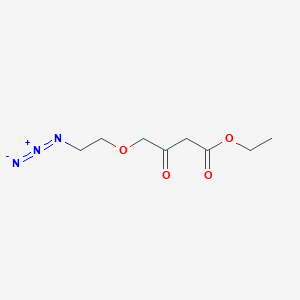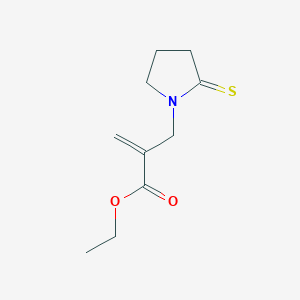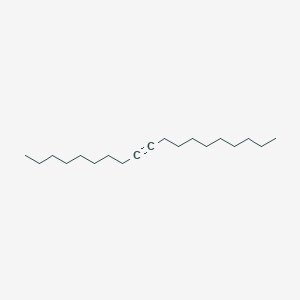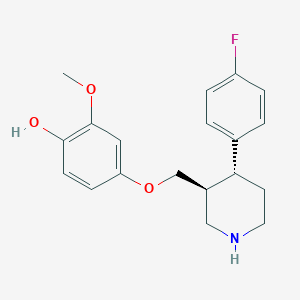
alpha-Galactosyl-C16-céramide
Vue d'ensemble
Description
N-Palmitoylgalactosylsphingosine, also known as NPGS, is a novel sphingolipid molecule that has been studied for its potential therapeutic uses. It is a derivative of galactosylsphingosine, a naturally occurring sphingolipid, and is synthesized through a process that involves the addition of a palmitic acid group to galactosylsphingosine. NPGS has been studied for its potential anti-inflammatory, anti-cancer, and neuroprotective properties, as well as its potential for use as an adjuvant for vaccines.
Applications De Recherche Scientifique
Ligand de CD1d et activation des cellules NKT
L'alpha-Galactosyl-C16-céramide est un ligand puissant pour CD1d, une protéine majeure du complexe d'histocompatibilité (MHC) non classique responsable de la présentation d'antigènes lipidiques . Il présente des lipides aux cellules T tueuses naturelles (NKT), les stimulant par la reconnaissance du récepteur des cellules T (TCR) . Cette interaction joue un rôle crucial dans les réponses immunitaires .
Activité antitumorale
L'this compound a montré une activité antitumorale puissante dans de nombreux modèles in vivo . C'est un immunostimulant puissant qui peut être utilisé pour le traitement du cancer .
Régulation des cellules nerveuses
Ce composé joue un rôle important dans la promotion de la régulation des cellules nerveuses . Il peut potentiellement être utilisé dans des traitements pour les troubles neurologiques .
Régulation des activités de la protéine kinase C
Il a été constaté que l'this compound régule les activités de la protéine kinase C . Cela pourrait avoir des implications dans divers processus cellulaires, y compris la croissance cellulaire et la différenciation .
Modulation de la fonction des récepteurs hormonaux
Il a été rapporté que l'this compound peut moduler la fonction des récepteurs hormonaux
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of Alpha-Galactosyl-C16-ceramide is the Invariant Natural Killer T (iNKT) cells . These cells express an invariant T cell receptor that can bind the CD1d:glycolipid complex, leading to iNKT cell activation .
Mode of Action
Alpha-Galactosyl-C16-ceramide acts as a potent activator of iNKT cells . It binds effectively to CD1d, a non-classical major histocompatibility complex (MHC) protein . The interaction between the CD1d:glycolipid complex and the invariant T cell receptor of the iNKT cell leads to the activation of iNKT cells .
Biochemical Pathways
Upon activation, iNKT cells can then activate dendritic cells . This interaction causes the release of a range of cytokines and licenses the dendritic cell to activate a peptide-specific T cell response . This adjuvant acts through this cellular interaction, rather than through classic pattern recognition receptor pathways .
Result of Action
The activation of iNKT cells and subsequent activation of dendritic cells lead to a strong immune response against the epitope . This immune response can have significant anti-tumor activity, as demonstrated in many in vivo models .
Action Environment
It’s worth noting that the compound was derived from structure-activity relationship studies of galactosylceramides isolated from the marine sponge agelas mauritianus . This suggests that the marine environment may play a role in the compound’s properties.
Analyse Biochimique
Biochemical Properties
Alpha-Galactosyl-C16-ceramide plays an important role in promoting the regulation of nerve cells, regulating protein kinase C activities, and modulating the function of the hormone receptor . It is a potent activator of iNKT cells, and a model CD1d antigen . The invariant T cell receptor of the iNKT cell is able to bind the CD1d:glycolipid complex leading to iNKT cell activation in both mice and humans .
Cellular Effects
Alpha-Galactosyl-C16-ceramide has significant immunostimulatory and anti-tumor activity . In combination with a peptide antigen, it is able to stimulate a strong immune response against the epitope . The CD1d:glycolipid:TCR interaction activates the iNKT cell which can then activate the dendritic cell . This causes the release of a range of cytokines and licenses the dendritic cell to activate a peptide-specific T cell response .
Molecular Mechanism
The molecular mechanism of Alpha-Galactosyl-C16-ceramide involves its interaction with CD1d, a non-classical major histocompatibility complex (MHC) protein . The invariant T cell receptor of the iNKT cell is able to bind the CD1d:glycolipid complex leading to iNKT cell activation . This interaction activates the iNKT cell which can then activate the dendritic cell . This causes the release of a range of cytokines and licenses the dendritic cell to activate a peptide-specific T cell response .
Metabolic Pathways
Alpha-Galactosyl-C16-ceramide is produced by Bacteroides fragilis NCTC 9343, a prominent member of the human gut microbiota . The committed steps of the Bacteroides and eukaryotic sphingolipid pathways are identical
Propriétés
IUPAC Name |
N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33?,34-,35-,37+,38+,39-,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLLLMIZEJJZTE-BUDJNAOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34324-89-5 | |
| Record name | N-Palmitoylgalactosylsphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034324895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different structural forms that N-Palmitoylgalactosylsphingosine (NPGS) can adopt, and how do these forms transition between each other?
A1: NPGS exhibits complex polymorphic behavior with multiple anhydrous and hydrated crystal forms. Anhydrous NPGS shows three lamellar crystal forms (A, B, and B') at lower temperatures and a liquid-crystal form at higher temperatures before transitioning to an isotropic liquid upon melting [, ]. Hydrated NPGS forms a stable bilayer crystal form (E) characterized by a highly ordered hydrocarbon chain packing arrangement [, ]. Interestingly, cooling hydrated NPGS from a liquid-crystalline state first forms a metastable anhydrous crystal form (A) before converting to the stable hydrated form (E) in a time- and temperature-dependent process [, ].
Q2: How does the presence of cholesterol affect the dynamics of NPGS in a bilayer model membrane?
A2: Cholesterol significantly alters the anisotropy observed in the spin-lattice relaxation of the acyl chains within NPGS bilayers, as measured by 2H NMR [, ]. This suggests that cholesterol influences the motion and orientation of the NPGS molecules within the membrane.
Q3: What is the role of the hydroxyl group in the fatty acid chain of cerebrosides?
A3: Studies comparing NPGS with and without hydroxylated fatty acid chains (HFA-CER and NFA-CER, respectively) reveal that the hydroxyl group plays a crucial role in the thermal behavior and stability of the membrane []. HFA-CER exhibits a single reversible thermal transition, while NFA-CER shows metastable behavior, suggesting a tendency for dehydration []. This indicates that the hydroxyl group in HFA-CER may contribute to maintaining membrane stability and preventing dehydration.
Q4: How does the acyl chain structure of Galactosylceramide (GalCer), a class of glycosphingolipids to which NPGS belongs, influence its interfacial interactions?
A4: The acyl chain structure significantly impacts the surface behavior of GalCer []. GalCer with long, saturated acyl chains forms condensed films. In contrast, introducing unsaturation or shortening the acyl chain leads to more expanded films, indicating weaker intermolecular interactions at the interface []. This suggests that acyl chain structure plays a crucial role in regulating the packing and interactions of GalCer molecules within membranes.
Q5: What techniques are used to study the structure and dynamics of NPGS?
A5: Several techniques are employed to investigate NPGS, including:
- Differential Scanning Calorimetry (DSC): To analyze thermal transitions and polymorphic behavior [, , ].
- X-ray Diffraction: To determine the structural arrangement of molecules within the different phases [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To study molecular dynamics and interactions, particularly 2H and 13C NMR for analyzing acyl chain behavior [, , ].
- Langmuir Film Balance: To investigate the interfacial properties of NPGS and related molecules like GalCer [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




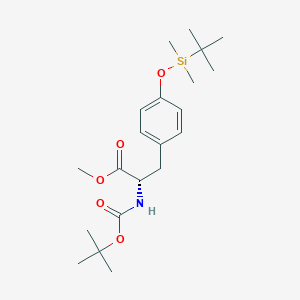
![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)
![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)
![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)
